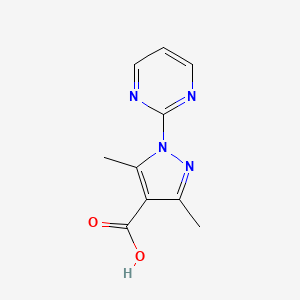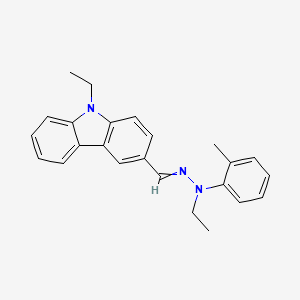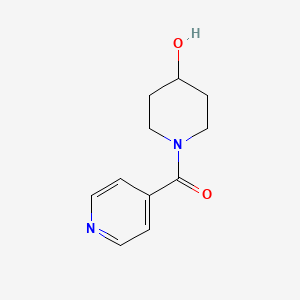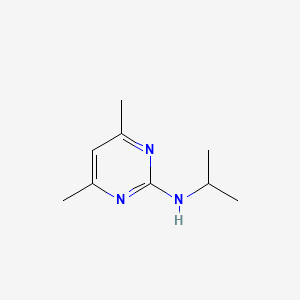
Ácido (4-fluoro-2-(metoxicarbonil)fenil)borónico
Descripción general
Descripción
“(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 871329-81-6. It has a molecular weight of 197.96 and its IUPAC name is 4-fluoro-2-(methoxycarbonyl)phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BFO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 127.0°C to 129.0°C . The compound’s density is 1.3±0.1 g/cm3 . Its boiling point is 360.1±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Análisis de las aplicaciones del ácido (4-fluoro-2-(metoxicarbonil)fenil)borónico
(1) Reacciones de acoplamiento cruzado de Suzuki-Miyaura: Este compuesto se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales para la síntesis de heterobiarilicos. Estas reacciones son esenciales para crear compuestos con posibles aplicaciones farmacéuticas.
(2) Síntesis de fármacos antitrombóticos: Sirve como reactivo en el proceso de acoplamiento de Still para sintetizar fármacos antitrombóticos, que son cruciales para prevenir la formación de coágulos de sangre.
(3) Inhibidores de GSK-3β: Como precursor, ayuda en la síntesis de moléculas biológicamente activas como las 2-(4-piridil)tienopiridinonas, que actúan como inhibidores de GSK-3β y tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el Alzheimer.
(4) Antagonistas del receptor NMDA de subtipo NR2B: También está involucrado en la síntesis de arilheteroarilmetilaminas, que funcionan como antagonistas del receptor NMDA de subtipo NR2B con actividad antidepresiva.
(5) Moduladores duales de la inflamación y la pérdida ósea Otra aplicación incluye la síntesis de bifenilcetonas, que se utilizan como moduladores duales para la inflamación y la pérdida ósea, lo que indica su papel en el desarrollo de tratamientos para la osteoartritis u otras enfermedades inflamatorias óseas.
(6) Terapia de captura de neutrones: Los ácidos fenilborónicos y sus ésteres, incluido este compuesto, se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos, particularmente como portadores de boro adecuados para la terapia de captura de neutrones.
Estas son algunas de las aplicaciones únicas del ácido (4-fluoro-2-(metoxicarbonil)fenil)borónico en la investigación científica. Cada aplicación demuestra la versatilidad del compuesto y su posible impacto en diversos campos dentro de la química medicinal .
Mecanismo De Acción
Target of Action
The primary target of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
(4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This process is part of the overall reaction mechanism that leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role as an organoboron reagent in this process influences the overall reaction mechanism and the resulting products .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments . It’s also reported that the compound has high gastrointestinal absorption .
Result of Action
The molecular effect of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects of the compound would depend on the specific context of its use, such as the type of cells present and the other compounds involved in the reaction.
Action Environment
The action of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment, such as the palladium catalyst in the Suzuki–Miyaura reaction . The compound is also reported to be stable in an inert atmosphere and at low temperatures .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA in laboratory experiments are its versatility and its non-toxicity. It can be used in a wide range of synthetic and analytical applications, and it is non-toxic and non-irritating. However, it is important to note that (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA is a volatile compound, and it should be handled with care.
Direcciones Futuras
The potential applications of (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA are vast, and there are many future directions for research. Some potential future directions include the development of new synthetic methods using (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA, the exploration of its catalytic properties, the optimization of its use in drug discovery and development, and the investigation of its biochemical and physiological effects. In addition, (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acidCPBA could be used to synthesize fluorinated compounds, which could be used in a variety of applications, including medical imaging and drug delivery.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation, serious eye irritation, and respiratory irritation. Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .
Propiedades
IUPAC Name |
(4-fluoro-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUDJHNYSVXVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660142 | |
| Record name | [4-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-81-6 | |
| Record name | Benzoic acid, 2-borono-5-fluoro-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



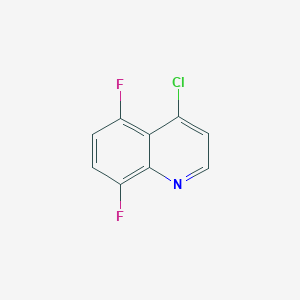
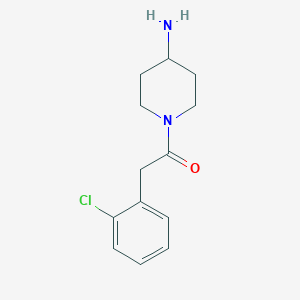
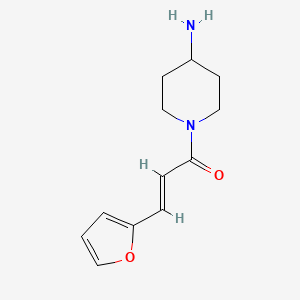
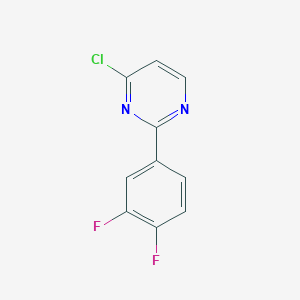

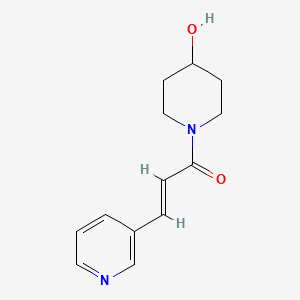
![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
